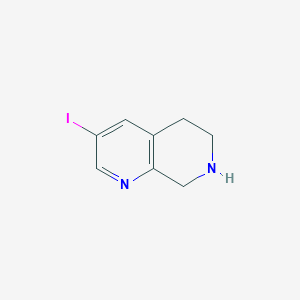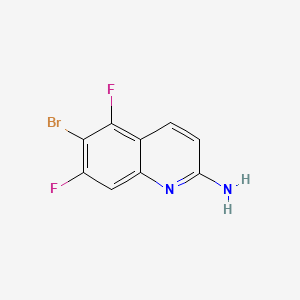
6-Bromo-5,7-difluoroquinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5,7-difluoroquinolin-2-amine is a heterocyclic aromatic compound with the molecular formula C9H5BrF2N2. It is a derivative of quinoline, a nitrogen-based aromatic compound known for its wide range of applications in medicinal and industrial chemistry . The presence of bromine and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,7-difluoroquinolin-2-amine typically involves the bromination and fluorination of quinoline derivatives. One common method includes the reaction of 6-bromo-5,7-difluoroquinoline with ammonia or amine derivatives under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by amination. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, is encouraged to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-5,7-difluoroquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride and ethyl malonate are used in substitution reactions.
Oxidation/Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
6-Bromo-5,7-difluoroquinolin-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Bromo-5,7-difluoroquinolin-2-amine involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-5,7-difluoroquinoline
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
- 5,7,8-Trifluoroquinoline
Comparison: Compared to similar compounds, 6-Bromo-5,7-difluoroquinolin-2-amine exhibits unique properties due to the presence of both bromine and fluorine atoms. These halogen atoms enhance its chemical reactivity and potential for various applications. Additionally, the amine group in the compound provides opportunities for further functionalization and derivatization .
Eigenschaften
Molekularformel |
C9H5BrF2N2 |
|---|---|
Molekulargewicht |
259.05 g/mol |
IUPAC-Name |
6-bromo-5,7-difluoroquinolin-2-amine |
InChI |
InChI=1S/C9H5BrF2N2/c10-8-5(11)3-6-4(9(8)12)1-2-7(13)14-6/h1-3H,(H2,13,14) |
InChI-Schlüssel |
LHPAHEFVHHVKJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=CC(=C(C(=C21)F)Br)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662987.png)
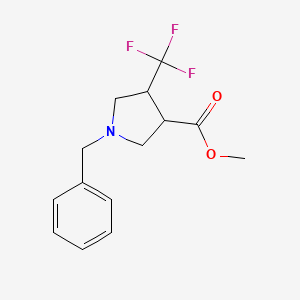

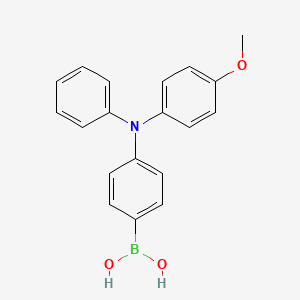
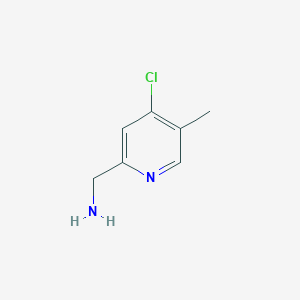
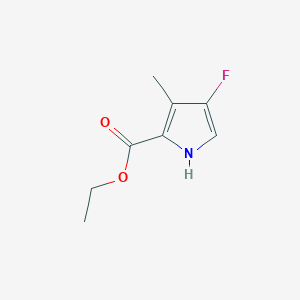
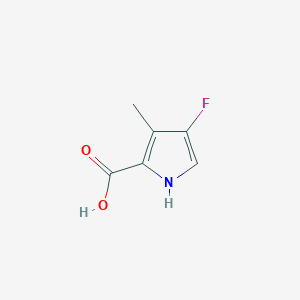
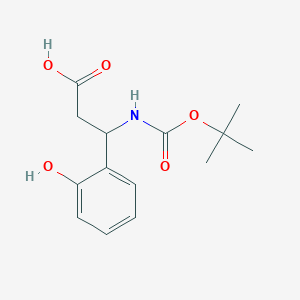
![7-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13663030.png)

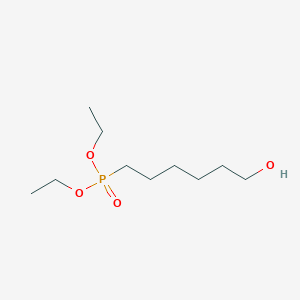
![4-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13663050.png)
